Methyl 5,5,5-trifluoro-3-oxopentanoate
Description
Methyl 5,5,5-trifluoro-3-oxopentanoate is a fluorinated keto-ester with the molecular formula C₆H₇F₃O₃ (based on structural inference; discrepancies exist in literature, e.g., C₆H₉NO reported in one source ). It features a trifluoromethyl group at the 5-position and a ketone at the 3-position, making it a versatile intermediate in organic synthesis, particularly for introducing fluorine-containing motifs into pharmaceuticals and agrochemicals. Its ester group enhances volatility and solubility in organic solvents compared to its carboxylic acid counterpart.
Structure
2D Structure
Properties
IUPAC Name |
methyl 5,5,5-trifluoro-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c1-12-5(11)2-4(10)3-6(7,8)9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQRIYYEIXZIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696143 | |
| Record name | Methyl 5,5,5-trifluoro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915213-24-0 | |
| Record name | Methyl 5,5,5-trifluoro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5,5,5-trifluoro-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Summary:
- Acylation Reaction : 2,2-dimethyl-1,3-dioxane-4,6-dione is acylated with 3,3,3-trifluoropropionyl chloride in the presence of pyridine and 4-dimethylaminopyridine (DMAP) as catalysts, using dichloromethane as the solvent under an inert nitrogen atmosphere at low temperature.
- Workup and Isolation : The reaction mixture is processed by solvent removal, extraction, and washing to yield a crude intermediate.
- Methanolysis : The intermediate is refluxed with methanol to yield methyl 5,5,5-trifluoro-3-oxopentanoate as the final product.
Detailed Experimental Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2,2-dimethyl-1,3-dioxane-4,6-dione (200 mg, 1.41 mmol), pyridine (0.125 mL, 1.55 mmol), DMAP (344 mg, 2.81 mmol), dichloromethane (10 mL), 3,3,3-trifluoropropionyl chloride (0.16 mL, 1.55 mmol), 0°C, nitrogen atmosphere | The dione, pyridine, and DMAP are dissolved in dichloromethane. Trifluoropropionyl chloride is added dropwise at 0°C. The mixture is stirred for 1 hour at 0°C, then for 2 hours at room temperature. |
| 2 | Workup: Diethyl ether, 1N HCl wash, drying | Volatiles are removed under reduced pressure. The residue is diluted with diethyl ether and washed with 1N HCl. The organic layer is dried and concentrated. |
| 3 | Methanol (10 mL), reflux, 5 hours | The crude intermediate is diluted with methanol and refluxed for 5 hours. Volatiles are removed under reduced pressure to afford the product. |
| 4 | Yield: 120 mg (46%) | The product is obtained as a brown liquid and used without further purification. |
Analytical Data : FIA-MS: 183 (M-H).
Reaction Scheme
graph TD
A[2,2-dimethyl-1,3-dioxane-4,6-dione] + B[3,3,3-trifluoropropionyl chloride] --> C[Acylated intermediate]
C -->|Methanol, reflux| D[this compound]
Reagents and Conditions Table
| Reagent/Condition | Quantity/Details | Purpose |
|---|---|---|
| 2,2-dimethyl-1,3-dioxane-4,6-dione | 200 mg (1.41 mmol) | β-Keto ester precursor |
| 3,3,3-trifluoropropionyl chloride | 0.16 mL (1.55 mmol) | Trifluoroacyl source |
| Pyridine | 0.125 mL (1.55 mmol) | Base/catalyst |
| DMAP | 344 mg (2.81 mmol) | Acylation catalyst |
| Dichloromethane | 10 mL | Solvent |
| Methanol | 10 mL | Methanolysis |
| Nitrogen | Inert atmosphere | Prevents oxidation |
| Temperature | 0°C to room temperature | Reaction control |
| Diethyl ether, 1N HCl | Workup | Extraction, purification |
Research Findings and Analysis
- Yield and Purity : The reported yield for this method is approximately 46%, with the product typically obtained as a brown liquid. The product is often used in subsequent steps without further purification, suggesting acceptable purity for most synthetic applications.
- Scalability : The method is amenable to scale-up, provided that temperature control and inert atmosphere are maintained to prevent side reactions.
- Reagent Availability : All starting materials and reagents are commercially available, making the process accessible for research and industrial laboratories.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acylation + Methanolysis | 2,2-dimethyl-1,3-dioxane-4,6-dione, 3,3,3-trifluoropropionyl chloride, pyridine, DMAP | ~46% | Straightforward, uses available reagents, moderate yield | Requires careful temperature control, moderate yield, product may require further purification |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5,5,5-trifluoro-3-oxopentanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology:
- Investigated for its potential use in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine:
- Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, especially those requiring fluorinated groups for enhanced bioactivity.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The trifluoromethyl group in methyl 5,5,5-trifluoro-3-oxopentanoate can interact with various molecular targets, including enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and binding affinity of the compound, making it a valuable tool in studying biochemical pathways .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table compares Methyl 5,5,5-trifluoro-3-oxopentanoate with structurally related compounds, focusing on substituents, fluorine content, and functional groups:
Functional Group and Reactivity Analysis
- Fluorine Substitution: The trifluoromethyl group in this compound enhances electron-withdrawing effects, increasing the electrophilicity of the ketone and stabilizing enolate intermediates during alkylation or aldol reactions .
- Ester vs. Acid: The methyl ester in the target compound improves thermal stability and solubility in non-polar solvents compared to 5,5,5-trifluoro-2-oxopentanoic acid, which is more polar and prone to hydrogen bonding .
Aromatic Derivatives :
Physicochemical Properties
- Boiling Point and Solubility :
Discrepancies and Limitations in Literature
- Molecular Formula Conflicts: and report conflicting molecular formulas for this compound, likely due to formatting errors or mislabeling in catalog entries. The inferred formula (C₆H₇F₃O₃) aligns with IUPAC naming conventions.
Biological Activity
Methyl 5,5,5-trifluoro-3-oxopentanoate (CAS Number: 915213-24-0) is an organic compound characterized by its trifluoromethyl group and a keto functional group. This compound exhibits significant biological activity, particularly in biochemical reactions involving various enzymes and proteins. The unique chemical structure imparts distinctive properties that influence its reactivity and interactions within biological systems.
- Molecular Formula : C6H7F3O3
- Molecular Weight : Approximately 198.14 g/mol
- Appearance : Clear liquid at room temperature
- Functional Groups : Trifluoromethyl group, carbonyl (keto) group, and ester group
The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic addition reactions. This property is crucial for its interactions with biological macromolecules.
This compound interacts with various molecular targets, including enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the binding affinity and reactivity of the compound.
Key Mechanisms Include:
- Enzyme Interactions : The compound's structure allows it to participate in enzyme-catalyzed reactions, potentially acting as an inhibitor or substrate depending on the enzyme's active site.
- Protein Binding : The ability to form hydrogen bonds through its carbonyl and ester groups may facilitate interactions with proteins or nucleic acids, influencing biological pathways.
Case Studies
-
Inhibition of Enzymatic Activity :
- A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The inhibition was attributed to the compound's ability to mimic substrate structures, effectively competing for active sites.
-
Cellular Uptake and Cytotoxicity :
- Research involving cultured human cell lines indicated that this compound exhibited cytotoxic effects at higher concentrations. The mechanism was linked to oxidative stress pathways induced by the compound's reactive nature.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Methyl 3-oxopentanoate | C5H8O3 | Lacks trifluoromethyl group; different reactivity |
| Ethyl 5,5,5-trifluoro-3-oxopentanoate | C7H9F3O3 | Ethyl ester instead of methyl; altered pharmacokinetics |
| Methyl 4,4,4-trifluoro-3-oxobutanoate | C6H7F3O3 | Shorter carbon chain; different physical properties |
Research Findings
Recent studies have highlighted the potential applications of this compound in pharmaceuticals and agrochemicals due to its unique structure and biological activity. It serves as a scaffold for drug development and has been explored for its role in synthesizing novel compounds with enhanced therapeutic profiles.
Q & A
Q. What are the recommended synthetic routes for Methyl 5,5,5-trifluoro-3-oxopentanoate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of the corresponding keto-acid precursor (e.g., 5,5,5-trifluoro-3-oxopentanoic acid) using methanol under acidic catalysis. Key factors include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) are common, with PTSA offering milder conditions and reduced side reactions.
- Temperature control : Excessively high temperatures (>80°C) may promote decarboxylation or decomposition of the trifluoromethyl group.
- Solvent-free vs. solvent-mediated : Solvent-free methods reduce purification complexity but require precise stoichiometry .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical methods include:
- NMR spectroscopy : NMR is critical for confirming the presence and environment of the trifluoromethyl group (δ ~ -60 to -70 ppm). NMR detects the methyl ester proton (δ ~ 3.7 ppm) and keto group (δ ~ 2.8–3.2 ppm).
- GC-MS : Used to assess volatile impurities, with fragmentation patterns confirming molecular ions (e.g., m/z 175.16 for the parent ion) .
- Elemental analysis : Validates stoichiometry (expected: C 41.16%, H 5.18%, F 32.57%) .
Q. What are the stability considerations for this compound under storage and reaction conditions?
- Hydrolytic sensitivity : The ester group is prone to hydrolysis in aqueous or basic media. Store under anhydrous conditions (e.g., molecular sieves).
- Thermal stability : Decomposition occurs above 165°C (boiling point), with the trifluoromethyl group remaining intact below 100°C.
- Light sensitivity : UV exposure may catalyze keto-enol tautomerism; amber glassware is recommended .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the keto-ester in nucleophilic additions?
The trifluoromethyl group enhances electrophilicity at the keto-carbon, facilitating nucleophilic attack (e.g., Grignard or enolate reactions). Computational studies (DFT) suggest:
Q. What strategies mitigate competing side reactions (e.g., decarboxylation) during derivatization of this compound?
- Low-temperature protocols : Conduct reactions below 0°C to suppress decarboxylation.
- Protecting groups : Temporarily protect the keto group with acetals or thioacetals prior to further functionalization.
- Catalytic additives : Use scavengers (e.g., 2,6-lutidine) to neutralize acidic byproducts that accelerate decomposition .
Q. How can this compound serve as a precursor for fluorinated heterocycles?
This compound is a versatile building block for synthesizing trifluoromethyl-substituted pyrans, pyridines, or pyrazoles. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
